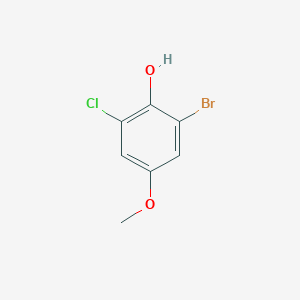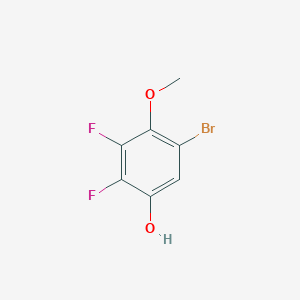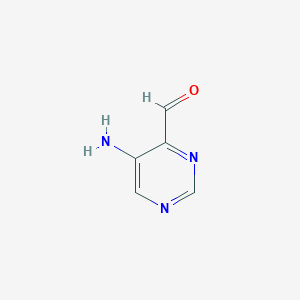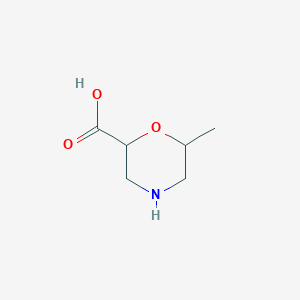
4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF (4-PPMB) is an organomagnesium compound that is commonly used in organic synthesis. It is a colorless, low viscosity liquid that is soluble in both polar and non-polar solvents. 4-PPMB is a versatile reagent, and it is used in a variety of reactions, such as Grignard reactions, Wittig reactions, and Diels-Alder reactions. It is also used as a catalyst in the synthesis of organic compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF is widely used in scientific research, particularly in the field of organic synthesis. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. In addition, this compound can be used to synthesize polymers and other materials. It has also been used in the synthesis of peptides and proteins.
Wirkmechanismus
4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF acts as a nucleophile in organic reactions. It reacts with electrophiles to form a new covalent bond. This reaction is known as a Grignard reaction, and it is the most common reaction in which this compound is used. In addition, this compound can act as a catalyst in certain reactions, such as the Wittig reaction and the Diels-Alder reaction.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects in humans or animals. It is not known to be toxic or to cause any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF has several advantages for use in laboratory experiments. It is a colorless, low viscosity liquid that is easy to handle and store. It is also relatively inexpensive and can be easily synthesized. The main limitation of this compound is that it is a highly reactive compound, and it must be handled with care to avoid dangerous reactions.
Zukünftige Richtungen
There are several potential future directions for 4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF research. One potential area of research is the development of new synthetic methods using this compound. Another potential area of research is the exploration of new applications for this compound, such as the synthesis of polymers and other materials. Finally, further research could be conducted to explore the potential for using this compound as a catalyst in other reactions.
Synthesemethoden
4-(2-Propen-1-yl)phenylmagnesium bromide, 0.5 M in THF can be synthesized by the reaction of 4-(2-propen-1-yl)phenol and magnesium bromide in a solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out at room temperature and requires vigorous stirring. The reaction is exothermic, and the reaction mixture should be cooled to prevent the reaction from becoming uncontrollable. The reaction is typically complete within a few minutes.
Eigenschaften
IUPAC Name |
magnesium;prop-2-enylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h2,4-5,7-8H,1,6H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFIMQLMQJYVPI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)




